Product packaging for Methyl 1-hydroxy-2-indolecarboxylate(Cat. No.:)

Methyl 1-hydroxy-2-indolecarboxylate

Cat. No.: B8524805
M. Wt: 191.18 g/mol
InChI Key: XYTHPLDCDUGNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-hydroxy-2-indolecarboxylate is a chemically synthesized indole derivative intended for research and development purposes. Indole scaffolds are recognized as privileged structures in medicinal chemistry, capable of serving as ligands for diverse biological targets . This compound is closely related to indole-2-carboxamide and quinazolinone derivatives that have been investigated for their antimicrobial and antileishmanial activities . The structural features of this compound, particularly the 2-carboxylate ester and the 1-hydroxy group, make it a versatile intermediate for further chemical exploration. Similar indole-2-carboxylate compounds have demonstrated significant value as key synthetic precursors in the development of biologically active molecules . For instance, indole-2-carboxamides are a prominent class of compounds studied as allosteric modulators for protein-coupled receptors, such as the cannabinoid CB1 receptor . Furthermore, indole-based structures are frequently explored in antiviral and anticancer drug discovery programs. Researchers may utilize this compound to synthesize novel derivatives for screening against various disease targets or to study structure-activity relationships (SAR). This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B8524805 Methyl 1-hydroxy-2-indolecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 1-hydroxyindole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(12)9-6-7-4-2-3-5-8(7)11(9)13/h2-6,13H,1H3

InChI Key

XYTHPLDCDUGNQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1O

Origin of Product

United States

Synthetic Methodologies for Methyl 1 Hydroxy 2 Indolecarboxylate and Its Congeners

Classical Multi-Step Synthetic Strategies for the Indole (B1671886) Core

Traditional methods for indole synthesis often involve multi-step sequences that culminate in the formation of the heterocyclic ring system. These foundational reactions, while sometimes requiring harsh conditions, remain cornerstones of heterocyclic chemistry.

The most established routes to the indole core are ring-closing reactions that construct the bicyclic system from acyclic precursors.

Fischer Indole Synthesis : Discovered by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, which initially form a phenylhydrazone. wikipedia.org This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement to form a di-imine, which subsequently cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole. wikipedia.org For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are common starting materials. thermofisher.comnih.gov For instance, the condensation of aryl hydrazines with ethyl pyruvate (B1213749) leads directly to substituted 1H-indole-2-carboxylic acid ethyl esters. nih.gov The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.orgrsc.org

Madelung Synthesis : Reported in 1912, the Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base (e.g., sodium or potassium ethoxide) at high temperatures (200–400 °C) to produce an indole. wikipedia.orgquimicaorganica.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.orgquimicaorganica.org Due to the harsh conditions, its scope can be limited, but it is effective for preparing 2-alkinylindoles which are not easily accessed by other means. wikipedia.org Modern modifications, such as using a LiN(SiMe₃)₂/CsF system, have been developed to allow for milder reaction conditions. organic-chemistry.org

Reissert Indole Synthesis : This method provides a direct route to indole-2-carboxylic acids and their esters. The classical Reissert synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.orgresearchgate.net The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using agents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net This process reduces the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can be subsequently decarboxylated by heating to yield the parent indole. wikipedia.org A key advantage is the direct formation of the C2-carboxylated indole scaffold. A specific synthesis for 1-hydroxyindole-2-carboxylates has been described where substrates are treated with nucleophiles in the presence of SnCl₂·2H₂O. researchgate.net

Table 1: Comparison of Classical Indole Ring-Closing Syntheses
SynthesisStarting MaterialsKey Reagents/ConditionsProduct
Fischer Phenylhydrazine, Aldehyde/Ketone (e.g., Ethyl Pyruvate)Acid catalyst (Brønsted or Lewis)Substituted Indole/Indole-2-carboxylate (B1230498)
Madelung N-acyl-o-toluidineStrong base (e.g., NaOEt), High temperatureSubstituted Indole
Reissert o-Nitrotoluene, Diethyl OxalateBase (e.g., KOEt), then Reductive Cyclization (e.g., Zn/AcOH)Indole-2-carboxylic acid

An alternative to de novo ring synthesis is the modification of an existing indole core. This approach is contingent on the availability of the parent indole and the ability to selectively introduce functional groups at the desired positions. Introducing a hydroxyl group at the N1 position and a carboxylate at the C2 position on a pre-formed indole can be challenging due to the inherent reactivity of the indole ring, particularly at the C3 position. However, specific reagents and protecting group strategies can achieve this. For example, the synthesis of 1-hydroxyindole (B3061041) derivatives has been accomplished, followed by subsequent reactions such as alkylation of the N-OH group. niscpr.res.in Direct C-H functionalization is a more modern approach, but classical methods often rely on electrophilic substitution, which typically favors the C3 position.

Modern Catalytic Approaches to Indole Carboxylate Synthesis

Contemporary synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for indole synthesis. These often rely on catalysis to achieve transformations that are difficult or inefficient using classical methods.

Transition metals, particularly palladium, have revolutionized the synthesis of complex organic molecules, including indoles.

Palladium Catalysis : Palladium catalysts are highly effective for constructing indole-2-carboxylates via C-H activation and amination strategies. A notable method involves the palladium-catalyzed aerobic amination of aryl C-H bonds. acs.orgnih.gov In this approach, 2-acetamido-3-aryl-acrylates undergo an intramolecular oxidative C-H amination using a Pd(II) catalyst with oxygen as the terminal oxidant, yielding 1-acetyl indole-carboxylates. acs.orgnih.gov The acetyl group can then be easily removed to afford the N-H indole-2-carboxylate. nih.gov This method is valued for its mild conditions and tolerance of a wide range of electron-rich and electron-poor substrates. nih.gov Another palladium-catalyzed approach is a modification of the Fischer synthesis, where aryl bromides are cross-coupled with hydrazones. wikipedia.org

Table 2: Palladium-Catalyzed Synthesis of Indole-2-carboxylates from 2-Acetamido-3-aryl-acrylates
CatalystOxidantSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂O₂ (1 atm)Toluene/AcOH100Good to High nih.gov
Pd(II) sourceO₂--Good to High nih.gov

Copper Catalysis : Copper catalysts are also employed in indole chemistry. For instance, a copper(I) oxide (Cu₂O) catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed. organic-chemistry.org While this reaction removes the C2-carboxylate to form N-aryl indoles, it showcases the utility of copper in modifying the indole scaffold and synthesizing related congeners. organic-chemistry.org The mechanism involves the formation of a copper carboxylate, decarboxylation, and subsequent coupling steps. organic-chemistry.org

To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have gained significant attention.

Organocatalysis : Organocatalysis utilizes small, chiral organic molecules to catalyze reactions, often with high enantioselectivity. caltech.eduaraid.es A primary application in indole chemistry is the asymmetric Friedel-Crafts alkylation, where organocatalysts activate α,β-unsaturated aldehydes or other electrophiles for nucleophilic attack by the indole ring. caltech.edunih.gov This approach is powerful for creating chiral indole derivatives, which are valuable in medicinal chemistry. nih.gov

Metal-Free Transformations : Several strategies have been developed to synthesize indoles and their derivatives without any metal catalyst. One innovative method is the visible-light-induced carbonylation of indoles with phenols to produce indole-3-carboxylates. acs.org This reaction proceeds through a radical carbonylation pathway initiated by molecular iodine under visible light, offering a green alternative to metal-catalyzed carbonylations. acs.org Other metal-free methods include the (NH₄)₂S₂O₈-mediated halocarbocyclization of alkenes to form oxindoles in water and the use of oxidants like DDQ for C-H amination to construct the indole ring. researchgate.netnih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers the potential for unparalleled selectivity under mild, environmentally benign conditions. However, its application in the de novo synthesis of complex heterocyclic systems like functionalized indoles is still an emerging field. Research into combinatorial biocatalytic approaches for creating libraries of organic molecules has been undertaken. Studies have shown that the indole group can present a challenge for some enzymes, leading to low conversion rates, likely due to the size and rigidity of the bicyclic system. acs.org Despite these challenges, the development of engineered enzymes and novel biocatalytic cascades holds promise for the future of sustainable indole synthesis.

Green Chemistry Principles in the Synthesis of Indole Derivatives

The application of green chemistry principles to the synthesis of indoles aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.nettandfonline.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalytic reactions.

One prominent green methodology is the use of microwave irradiation. tandfonline.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. unina.it For instance, a microwave-assisted, palladium-catalyzed cyclization for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives achieved improved yields of over 90% with significantly shorter reaction times. unina.it

Other green approaches focus on the reaction medium and catalysts. frontiersin.org The use of water, ionic liquids, or deep-eutectic liquids as alternative solvents is gaining traction. researchgate.nettandfonline.com Furthermore, solvent-free reactions and the development of reusable, non-toxic catalysts, such as nanocatalysts or silica-supported catalysts, are central to sustainable indole synthesis. researchgate.netfrontiersin.org Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials in a single step, which increases atom economy and reduces waste from intermediate purification steps. rsc.orgrsc.org An innovative two-step MCR for assembling the indole core highlights several green principles, including waste prevention, superior atom economy, and energy efficiency by running at or near room temperature without a metal catalyst. rsc.org

Key Green Chemistry Approaches in Indole Synthesis:

Principle Application in Indole Synthesis Reference
Alternative Energy Microwave irradiation to reduce reaction time and energy consumption. tandfonline.com
Green Solvents Use of water, ionic liquids, or performing reactions under solvent-free conditions. researchgate.net
Catalysis Employing reusable nanocatalysts or biodegradable catalysts to improve efficiency. researchgate.net

| Atom Economy | Utilizing multicomponent reactions (MCRs) to incorporate most atoms from reactants into the final product. | rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis of 1-Hydroxylated Indole Derivatives

Achieving selectivity is a paramount challenge in the synthesis of complex molecules like 1-hydroxylated indole derivatives.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of functionalized indoles, this is crucial for avoiding protection-deprotection steps. For example, methods have been developed for the chemospecific synthesis of 5-hydroxyindole (B134679) derivatives that proceed without interfering with other reactive sites on the molecule. researchgate.net

Regioselectivity , the control of where a reaction occurs on a molecule, is critical for this class of compounds. A key challenge is controlling substitution at the N1 versus other positions (e.g., C3) or O-alkylation versus N-alkylation of the 1-hydroxy group. niscpr.res.in A novel synthesis of N-hydroxy-3-aroylindoles proceeds with complete regioselectivity, yielding only the 3-substituted regioisomers without forming the 2-substituted alternatives. unito.it This was achieved through an annulation reaction between nitrosoarenes and arylalkynones. unito.it Similarly, specific synthetic pathways for new 1-hydroxyindole-2-carboxylates have been described that selectively yield the desired isomer. researchgate.net The alkylation of ethyl 6-amino-1-hydroxy-2-methylindole-3-carboxylate demonstrates the competition between N- and O-alkylation, where different products can be obtained based on reaction conditions. niscpr.res.in

Stereoselectivity , the control of the three-dimensional arrangement of atoms, is important when chiral centers are present. While the core synthesis of Methyl 1-hydroxy-2-indolecarboxylate may not inherently involve creating stereocenters on the indole ring itself, the synthesis of more complex derivatives often does. For instance, catalytic asymmetric methods are vital for producing biologically important 3-hydroxyoxindoles, which are related structures, with high enantioselectivity (up to 98% ee). nih.gov The principles of asymmetric synthesis, often employing chiral catalysts, are applicable to creating specific stereoisomers of more complex 1-hydroxylated indole derivatives. mdpi.com

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of a synthetic method is judged by factors such as reaction time, simplicity of the procedure, and, most critically, the product yield. A direct comparison of methods for the specific synthesis of this compound is limited in the literature, but an analysis of various strategies for producing 1-hydroxyindole congeners reveals a range of efficiencies.

A direct and atom-economical synthesis of N-hydroxy-3-aroylindoles from nitrosoarenes and arylalkynones reports moderate to excellent yields, with many examples exceeding 70% and some reaching 90%. unito.it This method is notable for its high regioselectivity and functional group tolerance. unito.it

Another approach involves the reductive cyclization of precursors like 2-nitrostyrenes. A base-mediated method can produce N-hydroxyindoles, which can then be alkylated to N-methoxyindoles. nih.gov The yields for this two-step process can be moderate, for instance, yielding N-hydroxyindoles in the 40-60% range. nih.gov

A simple and inexpensive one-pot method for synthesizing 1-hydroxyindoles involves the oxidation of 2,3-dihydroindoles with hydrogen peroxide in the presence of a catalyst like sodium tungstate. clockss.org While this method is straightforward, the reported yield for a related compound, methyl 1-methoxyindole-2-carboxylate, starting from 2,3-dihydroindole-2-carboxylic acid was modest at 12%, with a significant portion undergoing decarboxylation. clockss.org In contrast, the synthesis of 1-hydroxy-2-phenylindole (B159980) using this method was more successful, yielding 56%. clockss.org

Microwave-assisted syntheses often demonstrate superior yields and efficiency. A palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates under microwave irradiation consistently provided yields greater than 90%, a significant improvement over conventional heating. unina.it While not producing a 1-hydroxy derivative directly, this highlights the potential of microwave technology to enhance yields in indole synthesis.

The manufacturing-scale synthesis of related compounds, such as 5-hydroxy-2-methyl-1H-indole, using methods like the Nenitzescu reaction, has been optimized to achieve large-scale production, indicating that classic methods can be highly efficient when reaction conditions are fine-tuned. researchgate.netstrategian.com

Comparison of Synthetic Methods for 1-Hydroxyindole Derivatives:

Synthetic Method Key Features Reported Yields Reference
Annulation of Nitrosoarenes and Alkynones Highly regioselective; good functional group tolerance. Moderate to excellent (e.g., 50-90%). unito.it
Oxidation of 2,3-Dihydroindoles Simple, one-pot reaction using inexpensive reagents. Variable (e.g., 12% for a 2-carboxylate, 56% for a 2-phenyl derivative). clockss.org
Base-Mediated Cyclization of 2-Nitrostyrenes Accesses N-hydroxyindoles from readily available precursors. Fair to moderate (e.g., 40-60%). nih.gov
Reductive Cyclization (General) A common route to the indole nucleus from nitro-aromatic precursors. Generally moderate to good, but can be low. google.com

| Microwave-Assisted Pd-Catalyzed Cyclization | Rapid reaction times, high efficiency. | >90% for related indole-3-carboxylates. | unina.it |

Reaction Chemistry and Mechanistic Studies of Methyl 1 Hydroxy 2 Indolecarboxylate

Reactivity Profiles of the 1-Hydroxy Group

The presence of a hydroxyl group on the indole (B1671886) nitrogen significantly alters the electron distribution and geometry of the indole ring, leading to a unique reactivity profile. Research on 1-hydroxyindole (B3061041) derivatives has revealed their participation in a range of reactions, including nucleophilic substitutions and rearrangements. semanticscholar.orgresearchgate.net

The 1-hydroxyindole system exhibits both electrophilic and nucleophilic properties. The nitrogen atom, being attached to an electronegative oxygen, can act as an electrophilic center, particularly after protonation of the hydroxyl group. This activation facilitates nucleophilic attack at the nitrogen. clockss.org Conversely, the indole ring itself, especially at the C3 position, remains a nucleophilic center, characteristic of the indole scaffold.

Studies on various 1-hydroxyindole derivatives have shown that they can undergo unprecedented nucleophilic substitution reactions on the indole nucleus. clockss.org For instance, the reaction of 1-hydroxyindoles with indole in formic acid can lead to the formation of 1-(indol-3-yl)indoles, suggesting an SN2-type mechanism on the indole nitrogen. clockss.org This reactivity is attributed to the sp3-like hybridization of the nitrogen atom in the protonated state, which allows for backside attack by a nucleophile. clockss.org

The electrophilic character at the nitrogen of 1-hydroxyindoles can be harnessed for various synthetic transformations. For example, they can serve as electrophilic indole nitrogen surrogates for site-selective alkylation. researchgate.net While the electrophilic reactions of 1-hydroxyindoles are also under investigation, the primary focus has been on their unique nucleophilic substitution patterns. clockss.org

The 1-hydroxyindole moiety is susceptible to both oxidation and reduction reactions. The hydroxyl group can be removed via reduction, typically through catalytic hydrogenation. core.ac.uk For instance, the reduction of 1-hydroxy- and 1-methoxyindole-2-carboxylic acids has been achieved using zinc and acetic acid. orgsyn.org

Conversely, the indole nucleus, particularly when activated by a hydroxyl group, can undergo oxidation. Studies on various hydroxyindole derivatives have demonstrated their oxidation by different enzyme systems and chemical oxidants. nih.govnih.gov The oxidation of indoles can lead to a variety of products, including oxindoles and dimeric structures like indigo (B80030) and indirubin. nih.govacs.org While specific oxidation studies on Methyl 1-hydroxy-2-indolecarboxylate are not extensively documented, the general reactivity of hydroxyindoles suggests its potential to form various oxidized products under appropriate conditions.

Table 1: Summary of Oxidation-Reduction Reactions of 1-Hydroxyindole Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
ReductionCatalytic Hydrogenation (e.g., Pd/C)Indole core.ac.uk
ReductionZn/Acetic AcidIndole-2-carboxylic acid orgsyn.org
OxidationCytochrome P450 enzymesOxindoles, Indigo, Indirubin nih.gov
OxidationMn-containing artificial mini-enzyme3-hydroxyindole, 2-oxoindole acs.org

A fascinating aspect of 1-hydroxyindole chemistry is their propensity to undergo rearrangement reactions. This reactivity is explained by the "bishomoallylic conjugation" hypothesis, which posits a deviation of the N(1)-O bond from the indole molecular plane. semanticscholar.org This geometric distortion is believed to be the driving force for these rearrangements. semanticscholar.org

An example of such a rearrangement has been observed in the chemistry of 1-hydroxyyohimbine derivatives, where treatment with p-bromonitrobenzene led to the formation of a 1-aryloxyyohimbine intermediate, which then rearranged to place the p-nitrophenoxy group at the 7-position of the indole ring. semanticscholar.org Photochemical irradiation of 1-ethoxy-2-phenylindole has also been shown to yield a rearranged product, 6-ethoxy-2-phenylindole, albeit as a minor product. core.ac.ukresearchgate.net

Under superacidic conditions, indoles can generate superelectrophilic species through double protonation, which can facilitate rearrangements. nih.gov While direct evidence for superelectrophilic rearrangements of this compound is lacking, the inherent electronic properties of the 1-hydroxyindole system suggest its potential to participate in such transformations under strongly acidic conditions.

Reactivity of the Methyl Ester Functionality

The methyl ester group at the 2-position of the indole ring undergoes typical ester reactions, such as transesterification, hydrolysis, and amidation.

Transesterification of indole-2-carboxylates is a feasible process. For instance, the treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl indol-2-carboxylate. mdpi.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the methoxide ion attacks the carbonyl carbon of the ester, leading to the displacement of the ethoxide group. The use of the alcohol corresponding to the desired ester as the solvent can drive the equilibrium towards the product.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) is a common method to produce indole-2-carboxylic acid. orgsyn.org Similarly, acidic hydrolysis can be employed, although care must be taken to avoid potential acid-catalyzed reactions of the 1-hydroxyindole moiety. google.com

Amidation of the ester can be achieved by reacting it with an amine. More commonly, the corresponding carboxylic acid is first prepared via hydrolysis and then coupled with an amine using a suitable coupling agent. For example, indole-2-carboxylic acid can be converted to its carboxazide, which then reacts with an amine to form the corresponding amide. rsc.org Direct amidation of esters is also possible, often requiring catalysts and elevated temperatures. mdpi.com

Table 2: Reactivity of the Ester Functionality in Indole-2-carboxylates

Reaction TypeReagents and ConditionsProductReference
TransesterificationNaOMe in MethanolMethyl indol-2-carboxylate mdpi.com
Hydrolysis (Basic)aq. KOHIndole-2-carboxylic acid mdpi.com
Hydrolysis (Acidic)Inorganic acids (e.g., HCl, H2SO4)Indole-2-carboxylic acid google.com
Amidation (via acid)1. Hydrolysis 2. DPPA, AmineIndole-2-carboxamide rsc.org

Reactivity of the Indole Core and Electrophilic Aromatic Substitution

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring. In a typical indole, electrophilic aromatic substitution (EAS) preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). However, in this compound, the C2 and N1 positions are already substituted.

The reactivity of the indole core in this specific molecule is modulated by the electronic effects of its substituents: the 1-hydroxy group and the 2-methoxycarbonyl group. The N-hydroxy group is generally considered an electron-donating group, which activates the ring system towards electrophilic attack. Conversely, the methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring. The interplay between these opposing electronic influences dictates the precise regioselectivity of substitution reactions on the benzene portion of the indole core (positions C4, C5, C6, and C7).

Common electrophilic aromatic substitution reactions applicable to the indole framework include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be optimized to account for the unique substitution pattern of this compound. For instance, nitration is a classic EAS reaction that introduces a nitro (NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org

Reaction TypeTypical ReagentsElectrophile (E+)General Product
HalogenationBr₂, Cl₂, I₂Br⁺, Cl⁺, I⁺Halogenated Indole
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Nitroindole
SulfonationSO₃, H₂SO₄SO₃Indolesulfonic Acid
Friedel-Crafts AlkylationR-X, Lewis Acid (e.g., AlCl₃)R⁺ (Carbocation)Alkylindole
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃)RCO⁺ (Acylium ion)Acylindole

Cycloaddition Reactions and Pericyclic Transformations Involving the Indole Moiety

The π-electron system of the indole nucleus allows it to participate in various cycloaddition and pericyclic reactions, often leading to the formation of complex, polycyclic molecular architectures. These reactions can involve the dearomatization of the indole core, providing access to synthetically challenging scaffolds. nih.gov

Research on substituted indoles has demonstrated their utility in diverse cycloaddition pathways:

[5+2] Cycloaddition: Dearomative [5+2] cycloaddition reactions have been developed for indole derivatives, reacting with species like oxidopyrylium ylides to construct seven-membered rings fused to the indole structure, yielding oxacyclohepta[b]indoles. nih.gov These reactions can proceed with high diastereoselectivity under mild conditions. nih.gov

[4+3] Cycloaddition: The indole scaffold can also act as a four-π-electron component in [4+3] cycloadditions with oxyallyl cations. This methodology enables the one-step construction of the cyclohepta[b]indole core, a privileged structure found in many bioactive natural products. nih.gov These reactions are often mediated by Lewis acids. nih.gov

Diels-Alder ([4+2] Cycloaddition): The indole ring, particularly the pyrrole portion, can function as a diene in Diels-Alder reactions with potent dienophiles, although this can require high temperatures or specific activation to overcome the aromatic stabilization energy.

[3+2] Dipolar Cycloaddition: The C2=C3 double bond of the indole can act as a dipolarophile, reacting with 1,3-dipoles such as azomethine ylides to form spiropyrrolidine frameworks fused to the indole.

Cycloaddition TypeReacting PartnersResulting Core StructureReference
[5+2]Indole + Oxidopyrylium YlideOxacyclohepta[b]indole nih.gov
[4+3]Indole + Oxyallyl CationCyclohepta[b]indole nih.gov
[3+2]Indole + Azomethine YlideSpiropyrrolidine-oxindole
[2+2+2]Indole-derived Diyne + AlkyneFunctionalized Isoindolines researchgate.net

Radical Chemistry and Photochemistry of Indole Systems

The involvement of radical species in indole chemistry provides alternative pathways for functionalization. The electron-rich nature of the indole ring makes it susceptible to single-electron transfer (SET) processes, leading to the formation of an indolyl radical cation. Mechanistic studies on the reactions of N-methyl-2-phenylindole with aldehydes have proposed the involvement of such radical cations, which can subsequently undergo fragmentation or further reactions. nih.gov

The photochemistry of indoles is a rich field, though specific studies on this compound are not prominent. In general, upon absorption of UV light, indole derivatives can be promoted to excited states. These excited molecules can undergo a variety of transformations, including photochemical cycloadditions, rearrangements, or electron transfer processes. The presence of the N-hydroxy and C2-ester substituents would be expected to influence the photophysical properties and subsequent reactivity of the molecule.

Reaction Mechanism Elucidation Through Isotopic Labeling and Kinetic Studies

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Isotopic labeling and kinetic studies are powerful tools for probing these mechanistic pathways. researchgate.netuea.ac.uk

Isotopic Labeling: This technique involves the replacement of an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). researchgate.net By tracking the position of the isotopic label in the products and intermediates, chemists can elucidate bond-forming and bond-breaking steps, identify rearrangement processes, and distinguish between different potential mechanisms. researchgate.netuea.ac.uk For this compound, one could label the methyl group of the ester with ¹³C or ²H to study reactions involving this functional group.

Kinetic Studies: The measurement of reaction rates under varying conditions (e.g., temperature, pressure, reactant concentrations) provides quantitative insight into a reaction's mechanism. researchgate.net A key application is the determination of the kinetic isotope effect (KIE), where the reaction rate is compared between a normal reactant and its isotopically substituted counterpart. A significant KIE indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. uea.ac.uk For example, a study of the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and OH radicals combined experimental rate measurements with theoretical DFT calculations to understand the reaction pathways. researchgate.net

TechniqueCommon Isotopes UsedInformation Gained
Isotopic Labeling²H (D), ¹³C, ¹⁵N, ¹⁸OAtom tracing, bond connectivity, reaction pathways. researchgate.net
Kinetic Isotope Effect (KIE)²H/¹H, ¹³C/¹²CIdentification of rate-determining step, transition state structure. uea.ac.uk
Kinetic AnalysisNot applicableRate law, activation energy, reaction order. researchgate.net

Advanced Spectroscopic and Structural Analysis Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is a powerful tool for determining the precise atomic connectivity and three-dimensional structure of Methyl 1-hydroxy-2-indolecarboxylate in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's electronic environment, while advanced 2D NMR techniques can elucidate through-bond and through-space correlations, offering insights into its preferred conformation and the mechanisms of reactions in which it participates.

The chemical shifts are influenced by the electron-withdrawing nature of the C2-methoxycarbonyl group and the unique electronic contribution of the N-hydroxy group. The protons on the benzene (B151609) portion of the indole (B1671886) ring typically appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts and coupling patterns determined by their position relative to the substituents. The N-OH proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

Conformational studies can be performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space. These experiments can reveal the spatial orientation of the methyl ester group relative to the indole ring system. For mechanistic studies, NMR can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. scielo.org.bomdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-OH8.0 - 10.0 (broad)-Shift is highly variable and dependent on solvent and concentration.
H-37.0 - 7.3105 - 110Shielded by the adjacent ester, but deshielded by the ring system.
H-47.5 - 7.8120 - 125Aromatic proton, deshielded.
H-57.1 - 7.4122 - 128Aromatic proton.
H-67.1 - 7.4120 - 125Aromatic proton.
H-77.5 - 7.8110 - 115Aromatic proton, adjacent to the N-hydroxy group.
O-CH₃3.8 - 4.051 - 55Typical range for methyl ester protons.
C=O-160 - 165Carbonyl carbon of the ester.
C-2-135 - 140Carbon bearing the ester group.
C-3-105 - 110Corresponds to H-3.
C-3a-128 - 132Bridgehead carbon.
C-4-120 - 125Corresponds to H-4.
C-5-122 - 128Corresponds to H-5.
C-6-120 - 125Corresponds to H-6.
C-7-110 - 115Corresponds to H-7.
C-7a-138 - 142Bridgehead carbon adjacent to the N-hydroxy group.

Note: These are estimated values based on analogous indole structures and substituent effects. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the planarity of the indole ring system and the orientation of the N-hydroxy and C2-ester substituents.

A key feature of the solid-state structure is the network of intermolecular interactions, which dictates the crystal packing. The N-hydroxy group is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. This combination strongly favors the formation of intermolecular hydrogen bonds. nih.gov It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by a pair of O—H···O=C hydrogen bonds. nih.govnih.gov These interactions are crucial for stabilizing the crystal structure.

Table 2: Expected Crystallographic and Hydrogen Bonding Parameters

Parameter Expected Value / Feature Significance
Crystal SystemMonoclinic or TriclinicCommon for organic molecules of this type.
Space Groupe.g., P2₁/cA common centrosymmetric space group allowing for dimer formation.
O—H···O Bond Distance2.6 - 2.9 ÅIndicates a moderately strong hydrogen bond.
O—H···O Bond Angle160 - 180°A near-linear angle is indicative of a strong, directional hydrogen bond.
Supramolecular MotifR²₂(8) ringDescribes the eight-membered ring formed by the hydrogen-bonded dimer.
π-π Stacking Distance3.3 - 3.8 ÅDistance between parallel indole planes, indicating van der Waals interactions.

Note: These parameters are hypothetical and based on typical values for similar functionalized indole derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra provide clear signatures for the key structural components.

The most diagnostic peak in the IR spectrum would be the O-H stretching vibration from the N-hydroxy group. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), this would appear as a sharp band around 3500-3600 cm⁻¹. However, in the solid state or in concentrated solution where hydrogen bonding is prevalent, this band becomes significantly broadened and shifts to a lower frequency (e.g., 3200-3400 cm⁻¹), providing direct evidence of these interactions. mdpi.comnih.gov

The C=O stretching vibration of the ester group is another prominent feature, typically appearing as a strong, sharp band in the region of 1700-1730 cm⁻¹. sci-hub.box The exact position of this band is also sensitive to the molecular environment; involvement of the carbonyl oxygen in hydrogen bonding would cause a shift to a lower wavenumber. The spectra would also show characteristic bands for aromatic C-H stretching, C=C stretching within the indole ring, and C-O stretching of the ester group. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity (IR) Intensity (Raman) Notes
O—H Stretch (H-bonded)3200 - 3400Strong, BroadWeakBroadening is a hallmark of hydrogen bonding.
Aromatic C—H Stretch3000 - 3100MediumStrongCharacteristic of the indole ring protons.
C=O Stretch (Ester)1700 - 1730StrongMediumPosition sensitive to conjugation and H-bonding.
C=C Stretch (Aromatic)1450 - 1600Medium-StrongStrongMultiple bands are expected from the indole ring system.
N—O Stretch900 - 950MediumWeakCharacteristic of the N-hydroxy functionality.
C—O Stretch (Ester)1100 - 1300StrongMediumRepresents the C-O single bonds of the ester.

Mass Spectrometry for Reaction Pathway Intermediates and Fragmentation Mechanisms

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for elucidating its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy.

Under electron ionization (EI), the molecule would first form a molecular ion ([M]⁺•). This ion would then undergo characteristic fragmentation, providing structural clues. Common fragmentation pathways for an indole ester include the loss of the methoxy group (•OCH₃) to form an [M-31]⁺ ion, or the loss of the entire methoxycarbonyl group (•COOCH₃) to yield an [M-59]⁺ ion. libretexts.orgdocbrown.info The presence of the N-hydroxy group introduces additional fragmentation possibilities, such as the loss of a hydroxyl radical (•OH) to give an [M-17]⁺ ion, or the loss of nitric oxide (NO).

Mass spectrometry is also invaluable for identifying reaction intermediates. In complex organic syntheses, this compound might be formed as a transient species. Techniques like Electrospray Ionization (ESI-MS) can be coupled with liquid chromatography (LC) or used for direct infusion to detect and characterize such intermediates in real-time from a reaction mixture, providing crucial mechanistic insights. nih.gov

Table 4: Plausible Mass Spectrometry Fragmentation Pattern (EI-MS)

m/z Value Proposed Fragment Formula of Lost Neutral Description
M⁺•[C₁₀H₉NO₃]⁺•-Molecular Ion
M-17[C₁₀H₈NO₂]⁺•OHLoss of the hydroxyl radical from the N-hydroxy group.
M-31[C₉H₈NO₂]⁺•OCH₃Loss of the methoxy radical from the ester group.
M-59[C₉H₈NO]⁺•COOCH₃Loss of the methoxycarbonyl radical.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. creative-biostructure.combhu.ac.in These techniques are exclusively applicable to chiral compounds for the determination of their absolute stereochemistry and for studying conformational changes that affect chirality. scribd.com

This compound, in its unsubstituted form, is an achiral molecule. It does not possess any stereocenters (chiral carbons) or elements of axial or planar chirality. As a result, it will not exhibit a CD or ORD spectrum and is considered optically inactive.

Therefore, these techniques are not applicable for the stereochemical assignment of the parent compound itself. However, chiroptical spectroscopy would become a critical analytical tool if a chiral center were introduced into the molecule, for example, by substitution on the indole ring or the ester group with a chiral moiety. Furthermore, if the molecule were to bind to a chiral environment, such as the active site of an enzyme, an "induced" CD spectrum might be observed, providing information about the binding event and the conformation of the molecule in the bound state. nih.gov

Computational and Theoretical Investigations of Methyl 1 Hydroxy 2 Indolecarboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the chemical behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within Methyl 1-hydroxy-2-indolecarboxylate. These calculations yield crucial descriptors of reactivity, such as molecular orbital energies, charge distributions, and electrostatic potentials, which collectively provide a comprehensive picture of the molecule's stability and potential reaction sites.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most capable of accepting electrons (electrophilicity). pku.edu.cnresearchgate.net

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indole (B1671886) ring system, with significant contributions from the N-hydroxy group. The LUMO is anticipated to be localized on the electron-withdrawing methyl carboxylate group and the C2-C3 bond of the pyrrole (B145914) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

ParameterDescriptionPredicted Significance for this compound
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Higher energy indicates stronger nucleophilic character, likely centered on the indole ring.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lower energy indicates stronger electrophilic character, likely associated with the ester group.
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap implies higher reactivity and lower kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net

In a theoretical MEP map of this compound, pronounced negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl group in the ester and the N-hydroxy group, making these sites attractive for interactions with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atom of the N-hydroxy group and, to a lesser extent, the hydrogen atoms attached to the benzene (B151609) ring, indicating their susceptibility to nucleophiles.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. mdpi.com By calculating the potential energy surface, DFT can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the determination of reaction pathways and activation energies, providing a detailed understanding of reaction kinetics and selectivity. acs.org

For this compound, DFT studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution on the indole nucleus, nucleophilic attack at the ester carbonyl, or reactions involving the N-hydroxy functionality. For instance, a DFT study on the nitration of the indole ring would involve locating the transition state structures for attack at different positions (e.g., C3, C4, C5, C6, C7) to predict the most favorable reaction pathway and the resulting regioselectivity. The calculated activation barriers would reveal the kinetic feasibility of each pathway.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the indole ring (at C2) to the carboxylate group.

Computational methods such as Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the conformational space. nih.govsigmaaldrich.com A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the ester group relative to the indole plane. This analysis identifies the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. The results provide a detailed energy landscape, revealing the most probable conformations of the molecule at a given temperature. Such studies on related heterocyclic compounds have shown that steric and electronic effects dictate the preferred orientation of substituents. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. Using methods like DFT, it is possible to compute parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with considerable accuracy. nih.govnih.gov

For this compound, computational models can predict the ¹H and ¹³C NMR chemical shifts for each atom. modgraph.co.uk This is particularly useful for assigning complex spectra and understanding how the electronic environment of each nucleus is affected by the molecule's structure. Similarly, the calculation of vibrational frequencies can predict the IR spectrum. Key vibrational modes of interest would include the C=O stretching frequency of the ester, the O-H stretching of the N-hydroxy group, and the various C-H and C-N vibrations of the indole ring. Comparing the predicted spectrum with an experimental one serves as a powerful tool for structural verification.

Spectroscopic ParameterComputational MethodPredicted Information for this compound
¹H NMR Chemical Shifts (δ)GIAO-DFTPrediction of proton signals for aromatic, methyl, and N-OH groups.
¹³C NMR Chemical Shifts (δ)GIAO-DFTPrediction of carbon signals for indole ring, carbonyl, and methyl carbons.
IR Vibrational Frequencies (cm⁻¹)DFT Frequency CalculationPrediction of characteristic stretching frequencies for C=O, O-H, N-H (in tautomer), and C-N bonds.

Theoretical Insights into Tautomerism and Isomerization Pathways

Tautomerism is a key chemical phenomenon for many heterocyclic compounds containing hydroxyl groups. This compound can potentially exist in different tautomeric forms. The primary equilibrium of interest would be between the N-hydroxy-indole form and its corresponding nitrone tautomer (Methyl 1-oxido-1H-indole-2-carboxylate).

Quantum chemical calculations, particularly DFT, are adept at investigating the thermodynamics and kinetics of tautomeric equilibria. By calculating the total electronic energies of the optimized geometries of each tautomer, their relative stabilities can be determined. The tautomer with the lower energy is thermodynamically more favorable. Furthermore, computational methods can locate the transition state for the proton transfer reaction that connects the two tautomers, allowing for the calculation of the activation energy barrier for the isomerization process. Such studies are crucial for understanding which tautomeric form is likely to predominate under different conditions. nih.gov

Applications and Derivatization Strategies of Methyl 1 Hydroxy 2 Indolecarboxylate As a Synthetic Platform

Methyl 1-hydroxy-2-indolecarboxylate as a Precursor to Advanced Indole (B1671886) Scaffolds

This compound is a valuable starting material for the construction of complex, polycyclic, and substituted indole frameworks. The reactivity of the N-hydroxy group and the C2-ester allows for a range of transformations to build advanced molecular scaffolds.

A key strategy involves the oxidation of corresponding 2,3-dihydroindoles. For instance, 2,3-dihydroindole-2-carboxylic acid can undergo oxidative decarboxylation to yield 1-hydroxyindole (B3061041), which can be subsequently functionalized. clockss.org A more direct approach involves the oxidation of a 2,3-dihydroindole precursor with reagents like sodium tungstate and hydrogen peroxide, which can lead to the formation of the 1-hydroxyindole structure. This N-hydroxy moiety can then be methylated to produce 1-methoxyindoles, which are precursors to certain alkaloids. clockss.org

Furthermore, the core indole-2-carboxylate (B1230498) structure is highly effective in cycloaddition reactions. A notable example is the [3+2] annulation reaction with arynes. This method provides an efficient, high-yield synthesis of novel indole-indolone hybrid ring systems under mild conditions. nih.gov This reaction demonstrates the potential of the indole-2-carboxylate scaffold to generate previously unexplored molecular frameworks with significant potential for biological activity and materials science applications. nih.gov The reaction tolerates considerable functionality on both the indole and the aryne precursor, making it a powerful tool for creating diverse and complex scaffolds. nih.gov

The derivatization potential is summarized in the table below:

PrecursorReagent(s)Product TypeApplication
2,3-dihydroindole30% H₂O₂, Sodium Tungstate1-hydroxyindoleSynthesis of N-hydroxylated indole systems clockss.org
Methyl indole-2-carboxylateBenzyne Precursors, CsFIndole-indolone ScaffoldCreation of novel fused heterocyclic systems nih.gov
1-hydroxyindoleMethyl Iodide, KOH1-methoxyindolePrecursor for 1-methoxyindole alkaloids clockss.org

Synthesis of Biologically Relevant Indole Derivatives

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant therapeutic potential. nih.gov this compound serves as a key intermediate in the synthesis of various biologically active derivatives.

Indole alkaloids represent a large and structurally diverse family of natural products, many of which possess potent pharmacological properties. nih.govnih.gov Synthetic strategies towards these complex molecules often rely on the functionalization of simpler indole precursors. The 1-hydroxyindole framework is a precursor to 1-methoxyindole alkaloids. clockss.org A general and inexpensive method for synthesizing 1-hydroxyindoles involves the oxidation of 2,3-dihydroindoles in the presence of water, which can then be methylated to yield the corresponding 1-methoxyindoles. clockss.org This pathway is significant as several natural alkaloids, such as paniculidine B, feature a 1-methoxyindole core. clockss.org

Classic synthetic strategies like the Fischer indole synthesis are also central to the formation of complex alkaloid precursors, starting from phenylhydrazines and ketones to construct the core indole ring system, which can then be further elaborated. nih.gov For example, the total synthesis of the alkaloid minfiensine commences with a Fischer indole synthesis to produce the key indole intermediate. nih.gov

The development of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. The indole-2-carboxylate framework is an ideal scaffold for generating such libraries due to its synthetic tractability and the ability to introduce diversity at multiple positions.

The reaction of methyl indole-2-carboxylates with various arynes to produce indole-indolone systems is a prime example of a reaction suitable for library synthesis. nih.gov The methodology is broad in scope, tolerating a variety of functional groups on both reaction partners. This allows for the creation of a diverse library of compounds from a common set of starting materials. nih.gov Compounds produced through this route are suitable for further elaboration using techniques like palladium-catalyzed cross-coupling, further expanding the accessible chemical space. nih.gov

The generation of a hypothetical library based on this chemistry is outlined below:

ScaffoldR¹ on IndoleR² on AryneResulting Structure
This compoundH4,5-di-FFluorinated indole-indolone
This compound5-MethoxyHMethoxy-substituted indole-indolone
This compound6-Chloro4-TrifluoromethylChloro- and trifluoromethyl-substituted indole-indolone

Development of Novel Heterocyclic Systems from Indole Carboxylates

Beyond simple substitution, indole carboxylates are instrumental in constructing novel, fused heterocyclic systems. These reactions expand the structural diversity of indole-based compounds, often leading to unique chemical properties and biological activities.

As previously mentioned, the [3+2] annulation of methyl indole-2-carboxylates with arynes is a powerful method for creating a novel indole-indolone fused system. nih.gov This transformation constructs a complex, polycyclic scaffold in a single, efficient step. Similarly, rhodium-catalyzed decomposition of vinyl azides provides a mild pathway to various functionalized N-heterocycles. researchgate.net While not specific to 1-hydroxyindoles, these methods highlight the utility of indole derivatives in building complex heterocyclic architectures. The synthesis of pyrrole-fused aromatic compounds can also be achieved through PIFA-mediated intramolecular cyclization, demonstrating another route to novel fused systems. researchgate.net

Polymer Chemistry and Materials Science Applications of Indole Frameworks

The indole ring is not only a key pharmacophore but also a valuable component in materials science, particularly in the development of functional polymers. Indole-based polymers have been investigated for applications as conducting materials and microporous organic polymers. researchgate.netnih.gov

The synthesis of indole-based aromatic polyesters can be achieved using indole carboxylate monomers. nih.govacs.org For example, methyl indole-3-carboxylate can be used as a starting material to synthesize dicarboxylate monomers, which are then polymerized with diols. nih.govacs.org This approach allows for the creation of polyesters where the rigid, aromatic indole unit is incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific optoelectronic properties. researchgate.netacs.org Furthermore, indole-based polymers can be designed to be fluorescent and responsive to stimuli like acids, enabling their use as chemical sensors. researchgate.net The electrochemical activity of the indole ring also allows for cross-linking, which can be used to form stable films and composite materials. researchgate.net

Catalyst Development and Ligand Design Utilizing Indole Derivatives

The structural rigidity and electron-rich nature of the indole nucleus make it an attractive scaffold for the design of ligands in transition-metal catalysis. The ability to functionalize the indole ring at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Indole derivatives can be incorporated into the design of metal complexes for various applications, including catalysis. mdpi.com Copper-based catalytic systems using anionic N,N,N-ligands have been developed for the cross-coupling of unactivated alkyl halides with a broad range of nucleophiles, including indoles themselves. acs.org While not specifying 1-hydroxyindole derivatives, this demonstrates the principle of using complex nitrogen-based ligands to enhance catalytic activity. The design and synthesis of indole-containing metal complexes are an active area of research, with applications extending from catalysis to medicine. mdpi.com

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for 1-Hydroxylated Indoles and Their Analogues

The development of novel and efficient synthetic routes to 1-hydroxyindoles remains a cornerstone of future research. While classical methods have been established, there is a continuous drive for more sustainable, atom-economical, and versatile strategies. Recent studies have focused on one-pot syntheses and the use of novel catalytic systems to construct the 1-hydroxyindole (B3061041) core. mdpi.comniscpr.res.in For instance, a one-pot method for producing novel multisubstituted 1-alkoxyindoles has been developed, which proceeds through the reduction of nitro ketoester substrates, intramolecular cyclization, and subsequent alkylation. niscpr.res.in Another approach involves the controlled reduction of substituted trans-β-dimethylamino-2-nitrostyrenes to yield various 4-substituted 1-hydroxyindoles. youtube.com

Future efforts will likely focus on:

Catalyst-Free Syntheses: Exploring reaction conditions that obviate the need for metal catalysts, thereby reducing cost and environmental impact. An example is the catalyst-free condensation of carboxymethyl cyclohexadienones with amines to produce 6-hydroxy indoles. acs.org

Photocatalysis and electrochemistry: Harnessing light and electricity to drive novel transformations and access previously inaccessible 1-hydroxylated indole (B1671886) derivatives under mild conditions. mt.com

Enzymatic Synthesis: Employing biocatalysts to achieve high levels of regio- and stereoselectivity in the synthesis of chiral 1-hydroxyindole derivatives.

Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the rapid generation of large libraries of 1-hydroxylated indole analogs with diverse substitution patterns for high-throughput screening in drug discovery and materials science. ontosight.ai

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of synthetic methodologies from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. researchgate.netCurrent time information in Larimer County, US. Flow chemistry is particularly well-suited for the synthesis of indole derivatives, enabling precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purities. researchgate.netCurrent time information in Larimer County, US. Several established indole syntheses, including the Fischer, Hemetsberger–Knittel, and Heumann methods, have been successfully adapted to flow systems. researchgate.netCurrent time information in Larimer County, US.

Automated synthesis platforms, which combine robotics with flow chemistry, are set to revolutionize the synthesis of indole derivatives. nih.govnumberanalytics.commt.comnih.govfrontiersin.org These systems allow for the rapid and systematic exploration of reaction conditions and the automated synthesis of compound libraries. nih.govnumberanalytics.commt.comnih.govfrontiersin.org The use of acoustic droplet ejection (ADE) technology, for example, enables high-throughput reaction screening on a nanomole scale, significantly accelerating the discovery and optimization of new synthetic routes. nih.govnumberanalytics.commt.comfrontiersin.org

Future research in this area will likely involve:

The development of integrated flow and automated synthesis platforms specifically designed for the synthesis and derivatization of 1-hydroxylated indoles.

The use of machine learning and artificial intelligence to guide reaction optimization and predict optimal conditions for the synthesis of target molecules.

The implementation of in-line purification and analysis techniques within flow systems to enable a fully automated "synthesis-to-screening" workflow.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of robust and efficient synthetic processes. Advanced in-situ characterization techniques provide real-time insights into the chemical transformations occurring during a reaction, without the need for sample extraction. mdpi.com These techniques are invaluable for identifying transient intermediates, determining reaction pathways, and optimizing reaction conditions.

For the synthesis of Methyl 1-hydroxy-2-indolecarboxylate and its analogs, the following in-situ techniques are of particular interest:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking changes in their characteristic vibrational bands. nih.govhoriba.comresearchgate.net Attenuated Total Reflectance (ATR)-FTIR spectroscopy, for instance, has been used to monitor the interaction between indole and methylglyoxal. numberanalytics.comacs.org

In-situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information about the species present in a reaction mixture, making it a powerful tool for mechanistic studies. bohrium.comresearchgate.netresearchgate.netspectroscopyonline.com

Mass Spectrometry: Techniques such as qTOF/MS/MS can be used to identify and quantify reaction components, including short-lived intermediates. numberanalytics.com

The integration of these in-situ analytical methods with flow chemistry and automated synthesis platforms, often referred to as Process Analytical Technology (PAT), will be a key focus of future research. ontosight.ai This will enable real-time monitoring and control of the synthesis process, leading to improved product quality and consistency.

Computational Design of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.net These methods allow for the in silico design of novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. researchgate.net For this compound, computational approaches can be used to design derivatives with tailored reactivity, stability, and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool for identifying the key structural features that determine the biological activity of a series of compounds. horiba.comnih.govresearchgate.netyoutube.comclockss.org By developing QSAR models for 1-hydroxy-2-indolecarboxylate derivatives, it is possible to predict the activity of new, unsynthesized analogs and prioritize them for synthesis.

Key areas for future computational research include:

Predictive Modeling of Reactivity: Using quantum mechanics calculations to predict the reactivity of different positions on the 1-hydroxyindole scaffold, guiding the design of selective functionalization reactions. mt.com

Virtual Screening: Employing docking and other virtual screening techniques to identify novel 1-hydroxy-2-indolecarboxylate derivatives that are predicted to bind to specific biological targets.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

Below is an interactive data table outlining a hypothetical computational design study for novel this compound derivatives.

Derivative IDR1-SubstituentR2-SubstituentPredicted LogPPredicted pIC50 (Target X)Predicted Metabolic Stability (t½ in min)
M1H2I-001HH2.16.530
M1H2I-002ClH2.87.245
M1H2I-003OCH3H1.96.825
M1H2I-004HF2.36.735
M1H2I-005ClF3.07.550

This table is for illustrative purposes only and does not represent actual experimental data.

Cross-Disciplinary Research Opportunities Leveraging the Indole Core

The indole scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique electronic properties. researchgate.netspectroscopyonline.comunito.itacs.org The introduction of a hydroxyl group at the 1-position of the indole ring in this compound opens up new avenues for cross-disciplinary research.

Opportunities for future collaboration include:

Medicinal Chemistry: Designing and synthesizing novel 1-hydroxyindole-based compounds as potential therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. researchgate.netresearchgate.netunito.itacs.org The indole core is found in numerous FDA-approved drugs. spectroscopyonline.com

Materials Science: Exploring the use of 1-hydroxyindole derivatives as building blocks for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leveraging the electron-rich nature of the indole ring.

Chemical Biology: Developing 1-hydroxyindole-based chemical probes and fluorescent sensors to study biological processes and visualize specific cellular components.

Agrochemicals: Investigating the potential of 1-hydroxyindole derivatives as new herbicides, fungicides, or insecticides.

By fostering collaborations between chemists, biologists, materials scientists, and engineers, the full potential of this compound and its analogs can be realized, leading to significant advancements in a variety of scientific fields.

Q & A

Q. What documentation standards ensure reproducibility in this compound research?

  • Methodological Answer :
  • Report detailed synthetic protocols (e.g., solvent volumes, reaction times ).
  • Include raw spectral data (NMR, MS) and crystallographic CIF files .
  • Adhere to ICMJE guidelines for chemical characterization .

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